Tetrairidium dodecacarbonyl

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

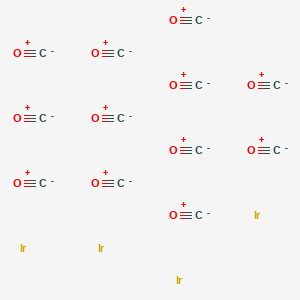

Structure

2D Structure

Propiedades

IUPAC Name |

carbon monoxide;iridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Ir/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKRVSSHIJNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Ir4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474907 | |

| Record name | Iridium carbonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1104.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18827-81-1, 11065-24-0 | |

| Record name | Iridium, dodecacarbonyltetra-, tetrahedro | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18827-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium carbonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrairidium dodecacarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrairidium Dodecacarbonyl from Iridium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a stable iridium carbonyl cluster, from iridium trichloride (B1173362) (IrCl₃). The synthesis is a well-established two-step reductive carbonylation process, which involves the initial formation of a dicarbonyliridium(I) intermediate followed by its subsequent reduction and clustering. This document presents detailed experimental protocols, quantitative data in a structured format, and visualizations of the chemical transformations and experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound from hydrated iridium trichloride.

| Parameter | Step 1: Synthesis of [Ir(CO)₂Cl₂]⁻ Intermediate | Step 2: Synthesis of Ir₄(CO)₁₂ |

| Starting Material | Hydrated Iridium Trichloride (IrCl₃·xH₂O) | Solution of [Ir(CO)₂Cl₂]⁻ from Step 1 |

| Reagents | Carbon Monoxide (CO) | Carbon Monoxide (CO) |

| Solvent | Methanol (B129727) | 2-Methoxyethanol |

| Temperature | Reflux (approx. 65 °C) | 90 °C |

| Pressure | Atmospheric | Atmospheric |

| Reaction Time | 24 hours | 24 hours |

| Product | Sodium Dichlorodicarbonyliridate(I) solution | This compound (Ir₄(CO)₁₂) |

| Yield | Not isolated | ~70-80% based on initial IrCl₃ |

Experimental Protocols

The following detailed experimental procedures are adapted from established and verified methods for the synthesis of this compound.

Step 1: Synthesis of the Dichlorodicarbonyliridate(I) Anion, [Ir(CO)₂Cl₂]⁻

This initial step involves the reductive carbonylation of hydrated iridium trichloride in methanol to form a solution of the iridium(I) carbonyl complex, [Ir(CO)₂Cl₂]⁻.

Materials:

-

Hydrated Iridium Trichloride (IrCl₃·xH₂O)

-

Methanol (reagent grade)

-

Carbon Monoxide (CO) gas (high purity)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

Procedure:

-

A solution of hydrated iridium trichloride in methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube.

-

A steady stream of carbon monoxide is bubbled through the solution while stirring.

-

The reaction mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for 24 hours. During this time, the color of the solution will change, indicating the formation of the iridium(I) carbonyl complex.

-

After 24 hours, the heating is stopped, and the solution is allowed to cool to room temperature under a continuous flow of carbon monoxide. The resulting solution contains the [Ir(CO)₂Cl₂]⁻ anion and is used directly in the next step without isolation.

Step 2: Synthesis of this compound, Ir₄(CO)₁₂

In the second step, the [Ir(CO)₂Cl₂]⁻ intermediate is further reduced and clustered in a higher boiling point solvent to yield the final product, this compound.

Materials:

-

Solution of [Ir(CO)₂Cl₂]⁻ in methanol (from Step 1)

-

2-Methoxyethanol

-

Carbon Monoxide (CO) gas (high purity)

-

Three-necked round-bottom flask

-

Heating mantle with temperature controller

-

Gas inlet tube

-

Magnetic stirrer and stir bar

Procedure:

-

The methanolic solution of [Ir(CO)₂Cl₂]⁻ is transferred to a larger three-necked round-bottom flask.

-

2-Methoxyethanol is added to the solution.

-

The flask is equipped with a gas inlet tube and a condenser, and a continuous stream of carbon monoxide is passed through the solution while stirring.

-

The reaction mixture is heated to 90 °C and maintained at this temperature for 24 hours. Over this period, a yellow crystalline precipitate of this compound will form.

-

After the reaction is complete, the mixture is cooled to room temperature, and the yellow product is collected by filtration.

-

The collected solid is washed with methanol and then with diethyl ether to remove any soluble impurities.

-

The purified this compound is dried under vacuum.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

An In-depth Technical Guide on the Crystal Structure and Td Symmetry of Tetrairidium Dodecacarbonyl [Ir₄(CO)₁₂]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and tetrahedral (Td) symmetry of tetrairidium dodecacarbonyl, Ir₄(CO)₁₂. The document details the crystallographic parameters, key bond lengths and angles, and vibrational spectroscopic data. Furthermore, it outlines detailed experimental protocols for the characterization of this metal carbonyl cluster, a compound of significant interest in catalysis and materials science.

Crystal Structure and Symmetry

This compound, Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid.[1] The molecule crystallizes in a trigonal space group (P3) and exhibits a tetrahedral arrangement of the four iridium atoms.[2] This high symmetry, belonging to the Td point group, is a defining feature of its structure. Each iridium atom is coordinated to three other iridium atoms and three terminal carbonyl (CO) ligands, resulting in a distorted octahedral geometry around each metal center.[1]

Crystallographic Data

The crystal structure of Ir₄(CO)₁₂ has been determined by single-crystal X-ray diffraction. The unit cell parameters and other crystallographic data are summarized in Table 1.

| Parameter | Value | Reference |

| Formula | C₁₂Ir₄O₁₂ | [2] |

| Crystal System | Trigonal | [2] |

| Space Group | P3 | [2] |

| a (Å) | 13.290 | [2] |

| b (Å) | 13.290 | [2] |

| c (Å) | 8.981 | [2] |

| α (°) | 90 | [2] |

| β (°) | 90 | [2] |

| γ (°) | 120 | [2] |

| Volume (ų) | 1373.74 | [2] |

Table 1: Crystallographic Data for Ir₄(CO)₁₂.

Bond Lengths and Angles

The precise arrangement of atoms within the Ir₄(CO)₁₂ cluster is defined by its bond lengths and angles. The tetrahedral core of iridium atoms is a key structural feature. The Ir-Ir bond distances are remarkably consistent, indicative of direct metal-metal bonding. Each iridium atom is also bonded to three terminal carbonyl ligands. The bond lengths and angles are detailed in Table 2.

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| Ir - Ir | 2.684 - 2.695 |

| Ir - C | 1.85 - 1.92 |

| C - O | 1.14 - 1.18 |

| Bond Angles (°) | |

| Ir - Ir - Ir | 59.8 - 60.2 |

| C - Ir - C | 87.5 - 93.1 |

| Ir - C - O | 175.8 - 179.3 |

Table 2: Selected Bond Lengths and Angles in Ir₄(CO)₁₂. (Calculated from CIF file 4344212 in the Crystallography Open Database).

Td Symmetry Visualization

The tetrahedral arrangement of the four iridium atoms in the core of the Ir₄(CO)₁₂ cluster is a manifestation of its Td symmetry. This high symmetry can be visualized as follows:

Caption: Tetrahedral arrangement of the four Iridium atoms in the Ir₄(CO)₁₂ cluster.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The stretching frequencies of the carbonyl ligands (ν(CO)) are particularly informative about the electronic environment of the metal center. In Ir₄(CO)₁₂, all carbonyl ligands are terminal, leading to characteristic absorptions in the IR spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ν(CO) (Raman, solid) | 2078, 2035 | [3] |

| ν(CO) (IR, solution) | 2068, 2026 | [3] |

Table 3: Carbonyl Stretching Frequencies for Ir₄(CO)₁₂.

Experimental Protocols

Synthesis of this compound

The synthesis of Ir₄(CO)₁₂ is typically achieved through the reductive carbonylation of an iridium salt. A general two-step procedure is outlined below.[1]

Workflow for the Synthesis of Ir₄(CO)₁₂

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of the Reaction Vessel: A high-pressure autoclave equipped with a magnetic stirrer is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Reaction Setup: Hydrated iridium(III) chloride (IrCl₃·xH₂O) is dissolved in a suitable high-boiling solvent such as 2-methoxyethanol.

-

Initial Carbonylation: The autoclave is sealed, pressurized with carbon monoxide (CO) to a specified pressure (e.g., 50-100 atm), and heated to a temperature typically ranging from 100 to 150 °C with vigorous stirring. This initial step leads to the formation of the anionic intermediate, dichlorodicarbonyliridate(I) ([Ir(CO)₂Cl₂]⁻).

-

Reduction and Cluster Formation: After a designated reaction time, a reducing agent (e.g., zinc dust) is added to the reaction mixture. The autoclave is resealed, repressurized with CO, and heated for an extended period to facilitate the reduction of the iridium center and the formation of the Ir₄(CO)₁₂ cluster.

-

Isolation and Purification: After cooling to room temperature and venting the CO pressure, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate organic solvent, such as toluene (B28343) or a mixture of dichloromethane (B109758) and hexane, to yield canary-yellow crystals of Ir₄(CO)₁₂.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the three-dimensional atomic arrangement of Ir₄(CO)₁₂ is single-crystal X-ray diffraction.

Experimental Workflow for SC-XRD

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of Ir₄(CO)₁₂ with well-defined faces and free of visible defects is selected under a polarizing microscope. The crystal is mounted on a cryoloop using a minimal amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The raw diffraction images are processed using appropriate software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis implemented in software packages like SHELXT. The resulting atomic model is then refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are refined anisotropically.

-

Validation and Analysis: The final refined structure is validated using tools like PLATON or CheckCIF. Crystallographic data, including atomic coordinates, bond lengths, bond angles, and displacement parameters, are generated and can be deposited in a crystallographic database.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a convenient technique for obtaining the infrared spectrum of solid Ir₄(CO)₁₂ with minimal sample preparation.

Experimental Protocol for ATR-FTIR

-

Instrument Preparation: The ATR accessory, typically equipped with a diamond or germanium crystal, is installed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: A small amount of crystalline Ir₄(CO)₁₂ powder is placed directly onto the surface of the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure good contact between the solid sample and the ATR crystal. Consistent and even pressure is applied to obtain a high-quality spectrum.

-

Data Acquisition: The infrared spectrum is recorded over the desired spectral range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is baseline-corrected and, if necessary, an ATR correction can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. The frequencies of the carbonyl stretching bands are then determined.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and Td symmetry of this compound. The presented crystallographic and spectroscopic data, along with the detailed experimental protocols, offer a valuable resource for researchers, scientists, and drug development professionals working with this important metal carbonyl cluster. The high symmetry and well-defined structure of Ir₄(CO)₁₂ make it an excellent model system for fundamental studies in coordination chemistry and a versatile precursor for the synthesis of novel catalytic materials.

References

In-Depth Technical Guide to the Physical Properties of Tetrairidium Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid. This organometallic compound is a tetrahedral cluster and stands as the most common and stable binary carbonyl of iridium.[1] While its direct application in drug development is not established, its utility as a catalyst in organic synthesis, particularly for reactions such as the water-gas shift reaction and olefin hydrogenation, makes an understanding of its physical and chemical properties essential for researchers in chemical synthesis and catalysis. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its catalytic activity.

Core Physical and Chemical Properties

This compound is characterized by its distinct physical and chemical properties, which are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | Ir₄(CO)₁₂ |

| Molecular Weight | 1104.92 g/mol [1] |

| Appearance | Canary-yellow crystals[1] |

| Melting Point | 195 °C (383 °F; 468 K)[1] |

| Solubility | Poorly soluble in organic solvents.[1] Soluble in chlorocarbons, toluene, and tetrahydrofuran.[1] |

| Stability | Air-stable.[1] |

Table 2: Structural Properties

| Property | Value |

| Crystal System | Trigonal |

| Space Group | P3 |

| Lattice Parameters | a = 13.290(3) Å, c = 8.981(2) Å |

| Cell Volume | 1373.7 ų |

| Symmetry | Td[1] |

| Ir-Ir Bond Distance | 2.693 Å (average)[1] |

| Coordination Geometry | Each iridium center is octahedral, bonded to three other iridium atoms and three terminal CO ligands.[1] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| Infrared (IR) | The terminal C-O stretching region is of primary interest for characterization. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O).[1]

Step 1: Formation of the Dicarbonyl Dichloroiridate(I) Anion

Hydrated iridium trichloride is reacted with carbon monoxide in a suitable solvent. This step yields the intermediate anion, [Ir(CO)₂Cl₂]⁻.

Reaction: IrCl₃ + 3CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2H⁺ + Cl⁻

Step 2: Reductive Carbonylation to this compound

The intermediate anion is then further reacted with carbon monoxide and a reducing agent to form the final product, Ir₄(CO)₁₂.

Reaction: 4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂O → Ir₄(CO)₁₂ + 2CO₂ + 4H⁺ + 8Cl⁻

Detailed Procedure: A more detailed, practical synthesis procedure can often be found in established chemical synthesis literature, such as Inorganic Syntheses. Researchers should consult these resources for specific reaction conditions, including temperature, pressure, and purification methods.

Single-Crystal X-ray Crystallography

The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of Ir₄(CO)₁₂ suitable for X-ray diffraction are grown from a suitable solvent, such as a saturated solution in a non-coordinating solvent, by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., room temperature or cryogenic temperatures).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The final structure provides precise atomic coordinates, bond lengths, and angles. The original structure was reported by Churchill and Hutchinson.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for characterizing the carbonyl ligands in this compound.

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of the crystalline Ir₄(CO)₁₂ is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[2] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the appropriate range for metal carbonyls (typically 4000-400 cm⁻¹), with particular attention to the C-O stretching region (around 2100-1800 cm⁻¹). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance is observed to melt is recorded as the melting point. For this compound, it is noted that it decomposes at its melting point.

Catalytic Activity and Logical Relationships

This compound is an important precursor for homogeneous and heterogeneous catalysts. Its involvement in catalytic cycles represents a logical relationship between the compound and its function.

Water-Gas Shift Reaction

This compound can catalyze the water-gas shift (WGS) reaction, which is the reaction of carbon monoxide and water to produce carbon dioxide and hydrogen.[3] The reaction is crucial in industrial processes for producing high-purity hydrogen.[3]

Caption: Proposed catalytic cycle for the Water-Gas Shift Reaction.

Olefin Hydrogenation

Iridium clusters derived from this compound are active catalysts for the hydrogenation of alkenes to alkanes. The generally accepted mechanism for this transformation on metal surfaces is the Horiuti-Polanyi mechanism.[4][5][6]

Caption: Horiuti-Polanyi mechanism for olefin hydrogenation.

References

- 1. fiveable.me [fiveable.me]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Water–gas shift reaction - Wikipedia [en.wikipedia.org]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

- 6. ERIC - EJ1014525 - Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation, Journal of Chemical Education, 2013-May [eric.ed.gov]

An In-depth Technical Guide to Tetrairidium Dodecacarbonyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a significant organometallic compound characterized by its tetrahedral cluster of four iridium atoms coordinated with twelve carbonyl ligands. This air-stable, canary-yellow crystalline solid is the most common and stable binary carbonyl of iridium.[1] Its unique structure and catalytic activity have made it a subject of considerable academic interest and a precursor for various catalytic applications, including the water-gas shift reaction and the synthesis of bimetallic clusters. This guide provides a comprehensive overview of the molar mass, formula weight, and other physicochemical properties of Ir₄(CO)₁₂, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications in research and industry, with a particular focus on its relevance to the pharmaceutical sector.

Core Properties and Data

This compound possesses a unique set of physical and chemical properties that are crucial for its application in various scientific fields. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Formula Weight | C₁₂Ir₄O₁₂ |

| Molar Mass | 1104.92 g/mol [1] |

| Appearance | Canary-yellow crystals[1] |

| Melting Point | 195 °C (decomposes)[1] |

| Solubility | Poorly soluble in organic solvents; soluble in chlorocarbons, toluene (B28343), tetrahydrofuran.[1] |

| Symmetry | Td[1] |

| Average Ir-Ir Bond Distance | 2.693 Å[1] |

| Crystal System | Trigonal |

| Space Group | P 3 (No. 143) |

| Unit Cell Dimensions | a = 13.29 Å, b = 13.29 Å, c = 8.981 Å, α = 90°, β = 90°, γ = 120° |

| Cell Volume | 1373.74 ų |

| IR Spectroscopy (C-O stretching) | Terminal carbonyls typically absorb in the 2120-1850 cm⁻¹ region. |

Synthesis of this compound: An Experimental Protocol

The synthesis of Ir₄(CO)₁₂ is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride. The following protocol is a detailed method for its preparation.

Step 1: Preparation of the Dichlorodicarbonyliridate(I) anion, [Ir(CO)₂Cl₂]⁻

This initial step involves the reductive carbonylation of an iridium(III) salt to form an iridium(I) carbonyl complex.

-

Reagents and Equipment:

-

Hydrated iridium(III) chloride (IrCl₃·xH₂O)

-

Carbon monoxide (CO) gas

-

Anhydrous methanol (B129727)

-

A high-pressure reaction vessel (autoclave) equipped with a stirrer and gas inlet/outlet.

-

Standard laboratory glassware.

-

-

Procedure:

-

A solution of hydrated iridium(III) chloride in anhydrous methanol is prepared.

-

The solution is transferred to the high-pressure reaction vessel.

-

The vessel is sealed and purged with carbon monoxide gas to remove any residual air.

-

The vessel is then pressurized with carbon monoxide and heated with stirring. The reaction progress can be monitored by the uptake of CO.

-

The reaction produces the anionic complex [Ir(CO)₂Cl₂]⁻ in solution.

-

Step 2: Conversion to this compound, Ir₄(CO)₁₂

The iridium(I) complex formed in the first step is then converted to the final Ir₄(CO)₁₂ cluster.

-

Reagents and Equipment:

-

The solution containing [Ir(CO)₂Cl₂]⁻ from Step 1.

-

Carbon monoxide (CO) gas.

-

Water.

-

A suitable reducing agent (e.g., zinc metal).

-

Standard laboratory glassware for filtration and crystallization.

-

-

Procedure:

-

To the solution of [Ir(CO)₂Cl₂]⁻, water and a reducing agent are added.

-

The mixture is heated under a continuous stream of carbon monoxide at atmospheric pressure.

-

The canary-yellow precipitate of Ir₄(CO)₁₂ forms during the reaction.

-

After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration.

-

The crude product can be purified by crystallization from a suitable solvent such as toluene or a mixture of chlorocarbons.

-

Applications in Research and Industry

While many of the initial studies on Ir₄(CO)₁₂ were of academic interest, its catalytic properties and those of its derivatives have found applications in various fields, including organic synthesis relevant to the pharmaceutical industry.

Catalysis of the Water-Gas Shift Reaction

This compound is a known precursor for catalysts in the water-gas shift reaction (WGSR), a crucial industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas.[1][2] The WGSR involves the reaction of carbon monoxide with water to produce carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂).[2] While the industrial WGSR often employs heterogeneous catalysts at high temperatures, there is significant interest in developing homogeneous catalysts that operate under milder conditions. Iridium carbonyl complexes are active catalysts for this reaction.

A proposed mechanism for the iridium-catalyzed WGSR involves a series of oxidative addition, migratory insertion, and reductive elimination steps at the metal center.

Caption: A simplified associative mechanism for the homogeneous iridium-catalyzed Water-Gas Shift Reaction.

Precursor for Bimetallic Clusters and Nanoparticles

Ir₄(CO)₁₂ serves as a valuable starting material for the synthesis of more complex bimetallic and multimetallic clusters. These materials are of interest in catalysis and materials science due to the potential synergistic effects between the different metal atoms.

Relevance to Drug Development and Pharmaceutical Synthesis

While Ir₄(CO)₁₂ itself is not directly used as a therapeutic agent, iridium-based catalysts are increasingly important in the pharmaceutical industry for the synthesis of complex organic molecules.[3] Iridium complexes have emerged as highly efficient and selective catalysts for key transformations, such as:

-

Asymmetric Hydrogenation: Iridium catalysts are particularly effective for the enantioselective hydrogenation of various substrates, a critical process for producing single-enantiomer drugs.[3]

-

C-H Activation: Iridium-catalyzed C-H activation reactions provide a powerful tool for the direct functionalization of organic molecules, enabling more efficient and atom-economical synthetic routes to pharmaceutical intermediates.

The study of iridium carbonyl clusters like Ir₄(CO)₁₂ provides fundamental insights into the behavior of iridium in catalytic cycles, which can inform the design of more advanced and tailored catalysts for pharmaceutical applications.

Conclusion

This compound is a cornerstone compound in the field of organometallic chemistry. Its well-defined structure and reactivity have made it an invaluable tool for fundamental research and a precursor for catalytically active species. While its direct applications may be specialized, the knowledge gained from studying Ir₄(CO)₁₂ and related iridium carbonyl clusters continues to drive innovation in catalysis, with significant implications for the development of more efficient and sustainable synthetic methodologies in the pharmaceutical industry and beyond. The ongoing exploration of its catalytic potential promises to unveil new applications for this remarkable metal cluster.

References

Technical Guide: Solubility of Tetroiridium Dodecacarbonyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a generalized experimental protocol for determining the solubility of such air-sensitive, poorly soluble metal carbonyl compounds.

Introduction

This compound is a canary-yellow, air-stable crystalline solid with the chemical formula Ir₄(CO)₁₂.[1] It is the most common and stable binary carbonyl of iridium and serves as a precursor in the synthesis of bimetallic clusters and as a catalyst in various chemical reactions, although many of these applications are of academic interest.[1][2] A critical aspect for its application in homogeneous catalysis and materials science is its solubility in organic solvents. Generally, this compound is known to be poorly soluble in most common organic solvents.[1][2]

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of Tetroiridium Dodecacarbonyl in Various Solvents

| Solvent Category | Solvent | Solubility Description |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble[3] |

| Aromatic Hydrocarbons | Toluene | Slightly Soluble[3] |

| Chlorinated Solvents | Chlorocarbons | Soluble[1][2] |

| Alcohols | Ethanol | Slightly Soluble |

| Ketones | Acetone | Slightly Soluble |

| Aqueous Solvents | Water | Insoluble |

| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Insoluble |

| Acids | Aqueous Acid | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly soluble, air-sensitive compound like this compound. This protocol is based on standard laboratory practices for handling such materials and should be adapted and validated for specific experimental conditions.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound, solid

-

Anhydrous organic solvent of choice (e.g., THF, toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or similar air-sensitive glassware

-

Constant temperature bath

-

Magnetic stirrer and stir bar

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Gas-tight syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for iridium analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a Schlenk flask containing a magnetic stir bar. The excess is crucial to ensure that saturation is reached.

-

Add a known volume of the anhydrous organic solvent to the flask under an inert atmosphere.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is assumed, stop stirring and allow the excess solid to settle for a sufficient period.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step must be performed under an inert atmosphere to prevent precipitation due to reaction with air or moisture.

-

Transfer the filtered, saturated solution into a volumetric flask of appropriate size.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance (or other analytical signal) of the standard solutions and the prepared sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

This compound and its solutions should be handled in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn.

-

Care should be taken when handling air-sensitive compounds and using Schlenk line techniques.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: General workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to Dodecacarbonyltetrairidium(0)

IUPAC Name: Dodecacarbonyl-1κ³C,2κ³C,3κ³C,4κ³C-[Td-(13)-Δ⁴-closo]-tetrairidium(6 Ir—Ir)

Abstract

This technical guide provides a comprehensive overview of the chemical compound Dodecacarbonyltetrairidium(0), commonly known as Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis, structural properties, and spectroscopic characterization of this significant iridium cluster compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical and structural representations are visualized using Graphviz (DOT language) diagrams.

Introduction

This compound is a canary-yellow, air-stable crystalline solid.[1] It is the most common and stable binary carbonyl of iridium.[1] The molecule consists of a tetrahedral core of four iridium atoms, each bonded to three terminal carbonyl (CO) ligands.[2] This compound serves as a precursor in the synthesis of other organoiridium compounds and has been investigated for its catalytic properties.

Synthesis of Ir₄(CO)₁₂

The synthesis of this compound is typically achieved through a two-step reductive carbonylation of hydrated iridium(III) chloride. The first step involves the formation of the intermediate complex [Ir(CO)₂Cl₂]⁻.[2]

Experimental Protocol: Synthesis of Ir₄(CO)₁₂

A detailed and verified procedure for the synthesis of Dodecacarbonyltetrairidium is provided in Inorganic Syntheses. The following is a summary of the key steps.

Step 1: Preparation of the [Ir(CO)₂Cl₂]⁻ intermediate

-

Hydrated iridium(III) chloride is dissolved in a suitable solvent.

-

The solution is subjected to an atmosphere of carbon monoxide (CO) gas.

-

The reaction mixture is heated to facilitate the formation of the dicarbonyldichloroiridate(I) anion.

Step 2: Reductive Carbonylation to form Ir₄(CO)₁₂

-

The solution containing the [Ir(CO)₂Cl₂]⁻ intermediate is treated with a reducing agent under a continued atmosphere of carbon monoxide.

-

The reaction is typically carried out at elevated temperature and pressure.

-

The product, Ir₄(CO)₁₂, precipitates from the solution and is then isolated by filtration, washed, and dried.

Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of Ir₄(CO)₁₂.

Molecular Structure and Properties

Ir₄(CO)₁₂ exhibits a tetrahedral geometry with Td symmetry. Each iridium atom is octahedrally coordinated, being bonded to three other iridium atoms and three terminal carbonyl ligands.[2]

Structural Data

The following table summarizes key structural parameters obtained from X-ray crystallography.

| Parameter | Value |

| Molecular Formula | Ir₄(CO)₁₂ |

| Molar Mass | 1104.92 g/mol |

| Crystal System | Trigonal |

| Space Group | P3 |

| Average Ir-Ir distance | 2.693 Å |

Data sourced from Churchill, M.R. & Hutchinson, J.P. (1978).

Molecular Structure Diagram

Caption: A diagram showing the tetrahedral arrangement of iridium atoms in Ir₄(CO)₁₂.

Spectroscopic Characterization

The structure and bonding in Ir₄(CO)₁₂ have been extensively studied using various spectroscopic techniques.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the carbonyl ligands in metal carbonyl clusters. The number and frequencies of the C-O stretching vibrations are indicative of the molecular symmetry and the nature of the metal-carbonyl bonding. For Ir₄(CO)₁₂ with its Td symmetry, all carbonyl ligands are terminal, which is reflected in the high frequency of the C-O stretching bands.

| Spectroscopic Data | Wavenumber (cm⁻¹) |

| IR Spectroscopy | |

| ν(CO) | 2070 (s) |

| ν(CO) | 2032 (s) |

| Raman Spectroscopy | |

| ν(CO) | 2115 (m) |

| ν(CO) | 2065 (vs) |

| ν(Ir-Ir) | 163 (s) |

| ν(Ir-Ir) | 118 (w) |

s = strong, vs = very strong, m = medium, w = weak. Data sourced from Creighton, J.A. & Heaton, B.T. (1981).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the equivalence of all twelve carbonyl ligands in the Td structure on the NMR timescale, the ¹³C NMR spectrum of Ir₄(CO)₁₂ in solution at room temperature is expected to show a single resonance for the carbonyl carbons.

| Spectroscopic Data | Chemical Shift (δ, ppm) |

| ¹³C NMR | |

| Carbonyl Carbons | ~160-180 |

Note: The exact chemical shift can vary depending on the solvent and temperature. The provided range is typical for terminal carbonyl ligands in similar metal clusters.

Conclusion

Dodecacarbonyltetrairidium(0) is a cornerstone compound in the field of metal carbonyl cluster chemistry. Its well-defined tetrahedral structure and reactivity make it a valuable starting material and a subject of fundamental research. This guide has provided a detailed overview of its synthesis, structural characterization, and spectroscopic properties, offering a valuable resource for professionals in chemistry and related disciplines.

References

An In-depth Technical Guide to the Reductive Carbonylation Process for Iridium Carbonyl Clusters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reductive carbonylation process for the synthesis of iridium carbonyl clusters, with a primary focus on the archetypal cluster, dodecacarbonyltetrairidium(0) (Ir₄(CO)₁₂). This document details the core synthetic methodologies, presents key quantitative data for comparative analysis, and elucidates the mechanistic pathways involved in cluster formation. The experimental protocols provided are based on established and reliable procedures, intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and materials science.

Introduction to Reductive Carbonylation of Iridium

Reductive carbonylation is a cornerstone technique in the synthesis of metal carbonyl clusters. This process involves the reduction of a metal salt in the presence of carbon monoxide (CO), which serves as both a reducing agent and a ligand. In the context of iridium chemistry, this method is paramount for the production of polynuclear iridium carbonyl clusters, which are not only of fundamental academic interest but also serve as precursors for catalytic applications and the synthesis of novel materials.

The most common and stable binary carbonyl of iridium is Ir₄(CO)₁₂, a tetrahedral cluster where each iridium atom is coordinated to three terminal carbonyl ligands.[1][2] Its synthesis via reductive carbonylation of iridium salts, typically hydrated iridium(III) chloride (IrCl₃·3H₂O), is a well-established two-step process.[1][3]

Synthetic Methodologies and Experimental Protocols

The synthesis of Ir₄(CO)₁₂ from iridium(III) chloride proceeds through an intermediate, dichlorodicarbonyliridate(I) ([Ir(CO)₂Cl₂]⁻), which is subsequently reduced to the final cluster.[1][3][4] Various solvents and reaction conditions have been explored to optimize the yield and purity of the product.

General Reaction Scheme

The overall transformation can be summarized by the following two steps:

Step 1: Formation of the Iridium(I) Carbonyl Intermediate IrCl₃·nH₂O + CO → [Ir(CO)₂Cl₂]⁻ + ...

Step 2: Reductive Carbonylation to form Ir₄(CO)₁₂ 4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂ → Ir₄(CO)₁₂ + 8Cl⁻ + 4H⁺

Detailed Experimental Protocol for the Synthesis of Ir₄(CO)₁₂

The following protocol is a detailed method for the preparation of Ir₄(CO)₁₂ adapted from established literature procedures.

Materials:

-

Hydrated Iridium(III) chloride (IrCl₃·3H₂O)

-

Carbon monoxide (CO) gas

-

Hydrogen (H₂) gas

-

Ethanol or 2-Methoxyethanol (solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

Step 1: Preparation of the Dichlorodicarbonyliridate(I) Intermediate

-

In a three-necked flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, place hydrated iridium(III) chloride.

-

Add the chosen solvent (ethanol or 2-methoxyethanol) to the flask.

-

Flush the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen.

-

Begin bubbling a steady stream of carbon monoxide (CO) gas through the solution while stirring.

-

Heat the mixture to reflux. The color of the solution will typically change, indicating the formation of the [Ir(CO)₂Cl₂]⁻ complex. This step may take several hours.

Step 2: Reduction to Dodecacarbonyltetrairidium(0)

-

Once the formation of the intermediate is complete (as may be monitored by techniques like IR spectroscopy), introduce hydrogen (H₂) gas into the CO stream. A typical CO:H₂ ratio is 2:1.

-

Continue refluxing the solution under the CO/H₂ atmosphere. The reaction mixture will gradually change color as the yellow, crystalline Ir₄(CO)₁₂ precipitates from the solution. This reduction step can take several hours to a full day.

-

After the reaction is complete, cool the mixture to room temperature while maintaining a slow stream of CO.

-

Collect the yellow crystals of Ir₄(CO)₁₂ by filtration.

-

Wash the product with the solvent used for the reaction and then with a small amount of a non-polar solvent like hexane (B92381) to remove any soluble impurities.

-

Dry the product under vacuum.

Purification:

Crude Ir₄(CO)₁₂ can be purified by Soxhlet extraction with a suitable solvent, such as hexane or toluene, followed by crystallization.

Quantitative Data Presentation

The yield and efficiency of the reductive carbonylation process are influenced by several factors, including the iridium precursor, solvent, temperature, and pressure of the reactant gases. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Synthesis of Ir₄(CO)₁₂ from Different Iridium Precursors

| Iridium Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |

| IrCl₃·3H₂O | Ethanol | CO/H₂ (atmospheric pressure), reflux | High | [4] |

| K₂IrCl₆ | 2-Methoxyethanol | CO/H₂ (atmospheric pressure), reflux | High | [4] |

| [Ir(COD)(PhCN)₂]BF₄ | Not Specified | CO (2 atm), H₂ (7 atm), 100 °C | >95 | [2] |

Table 2: Spectroscopic and Structural Data for Ir₄(CO)₁₂

| Property | Value | Reference |

| Infrared Spectroscopy (νco, cm⁻¹) | ||

| Terminal CO | ~2070, ~2030 | [5] |

| ¹³C NMR Spectroscopy (δ, ppm) | ||

| Terminal CO | ~170 | [6] |

| Structural Parameters | ||

| Crystal System | Trigonal | [1] |

| Space Group | P3 | [1] |

| Average Ir-Ir bond distance | 2.693 Å | [1][2] |

| Symmetry | Td | [1][2] |

Mechanistic Insights and Signaling Pathways

The formation of Ir₄(CO)₁₂ via reductive carbonylation is a complex process involving several key steps. The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway and the experimental workflow.

Proposed Reaction Pathway

The mechanism involves the initial reduction of Ir(III) to Ir(I) to form the [Ir(CO)₂Cl₂]⁻ intermediate. This intermediate is then further reduced, likely to a highly reactive Ir(0) species, which then undergoes clustering.

Experimental Workflow

The synthesis of Ir₄(CO)₁₂ involves a systematic experimental procedure that can be visualized as follows:

Conclusion

The reductive carbonylation of iridium salts remains the most effective and widely used method for the synthesis of iridium carbonyl clusters, particularly Ir₄(CO)₁₂. This guide has provided a detailed overview of the process, including a step-by-step experimental protocol, a compilation of relevant quantitative data, and a visualization of the proposed reaction mechanism and experimental workflow. A thorough understanding of these aspects is crucial for researchers aiming to synthesize these important compounds for applications in catalysis, materials science, and beyond. Further research into the precise mechanistic details of the cluster formation and the development of even more efficient and sustainable synthetic routes will continue to be an active area of investigation.

References

- 1. books.google.cn [books.google.cn]

- 2. mdpi.com [mdpi.com]

- 3. Reagents for Transition Metal Complex and Organometallic Syntheses , Volume 28, Inorganic Syntheses: 9780471526193 - AbeBooks [abebooks.com]

- 4. biblio.com [biblio.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Stability and Handling of Tetroiridium Dodecacarbonyl (Ir₄(CO)₁₂)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the stability, handling, and experimental protocols associated with tetrairidium dodecacarbonyl. The content is structured to offer actionable insights for laboratory professionals engaged in research and development.

Core Properties and Characteristics

This compound, with the chemical formula Ir₄(CO)₁₂, is a tetrahedral metal carbonyl cluster. It is recognized as the most common and stable binary carbonyl of iridium.[1][2] The molecule possesses Td symmetry, featuring a cluster of four iridium atoms.[1] Each iridium center is octahedrally coordinated, bonding to three other iridium atoms and three terminal carbon monoxide (CO) ligands.[1][3] The average iridium-iridium bond distance is 2.693 Å.[1] Unlike related clusters such as Rh₄(CO)₁₂ or Co₄(CO)₁₂, Ir₄(CO)₁₂ does not have bridging CO ligands in its ground state.[1][3]

The fundamental properties of Ir₄(CO)₁₂ are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Formula | Ir₄(CO)₁₂ | [1][2] |

| Molar Mass | 1104.92 g/mol | [1][2] |

| Appearance | Canary-yellow crystalline solid/powder | [1][2][4] |

| Melting Point | 195 °C (decomposes) | [1][2][4][5] |

| Symmetry | Td | [1][2] |

| Structure | Tetrahedral cluster of four iridium atoms | [1][3] |

The compound is poorly soluble in most organic solvents but exhibits slight solubility in specific media.

| Solvent | Solubility | Citations |

| Chlorocarbons | Soluble | [1][2] |

| Toluene (B28343) | Slightly Soluble | [5][6] |

| Tetrahydrofuran (THF) | Slightly Soluble | [5][6] |

| Acetone | Slightly Soluble | |

| Ethanol | Slightly Soluble / Insoluble | |

| Water | Insoluble | |

| Aliphatic Hydrocarbons | Insoluble | |

| Aqueous Acid | Insoluble |

Stability and Reactivity

Ir₄(CO)₁₂ is noted for being an air-stable species, which distinguishes it from many other metal carbonyls.[1][2] However, like most metal carbonyls, it is sensitive to heat and light.[7] It decomposes at its melting point of 195 °C.[1][4] Due to its sensitivity, prolonged exposure to elevated temperatures or strong light sources should be avoided to prevent decomposition and the release of carbon monoxide gas.

The cluster reacts with certain reagents, leading to the formation of other iridium species.

-

Reaction with Base: Treatment with potassium hydroxide (B78521) in methanol (B129727) can lead to the formation of various carbonyliridate anions such as [HIr₄(CO)₁₁]⁻ and [Ir₆(CO)₁₅]²⁻.[8]

-

Reaction with Fluorinating Agents: Ir₄(CO)₁₂ reacts with xenon difluoride (XeF₂) in anhydrous hydrogen fluoride (B91410) (HF) solution, resulting in fluorinated iridium carbonyl species.[9]

Handling, Storage, and Disposal

The handling of Ir₄(CO)₁₂ falls under the general safety protocols for metal carbonyls, which are a class of highly toxic compounds.[7][10] The primary hazards are associated with the toxicity of the iridium metal center and the potential release of highly toxic carbon monoxide gas.[7][11]

All manipulations must be performed within a certified engineering control system to minimize exposure risk.

Caption: Workflow for the safe handling of this compound.

Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.

| Parameter | Recommendation | Citations |

| Temperature | 2-8 °C | [7][10] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | [7][10] |

| Light | Store in a dark area or in tinted glass containers | [10] |

| Container | Tightly sealed containers to prevent CO leakage | [7][10] |

| Location | Refrigerator rated for flammable materials storage | [10] |

Residues and contaminated materials must be treated as hazardous waste.

-

Quenching: Small residual amounts can be quenched by slowly adding the material to a solution of an oxidizer, such as iodine in toluene or an aqueous bromine solution, in a fume hood.[12][13] This process will evolve carbon monoxide and should be performed with extreme caution.

-

Disposal: All waste, including empty containers, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[10] Do not attempt to clean spills yourself; evacuate the area and contact emergency services.[10]

Experimental Protocols

The synthesis is typically achieved through a two-step reductive carbonylation of a suitable iridium salt.[1][2][8]

Starting Material: Hydrated Iridium Trichloride (B1173362) (IrCl₃·xH₂O)

Protocol:

-

Step 1: Formation of the Dicarbonyl Intermediate. Hydrated iridium trichloride is reacted with carbon monoxide in a suitable solvent (e.g., 2-methoxyethanol). This first step yields the anionic intermediate, dichlorodicarbonyliridate(I), [Ir(CO)₂Cl₂]⁻.[1][2][8]

-

IrCl₃ + 3CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2H⁺ + Cl⁻

-

-

Step 2: Reductive Carbonylation. The intermediate solution is then further treated with carbon monoxide and a reducing agent (often CO itself at higher temperatures or with a co-reductant) to produce the final cluster.[2]

-

4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂O → Ir₄(CO)₁₂ + 2CO₂ + 4H⁺ + 8Cl⁻

-

-

Purification: The resulting canary-yellow solid, Ir₄(CO)₁₂, is insoluble and precipitates from the reaction mixture. It can be purified by washing with organic solvents to remove any soluble impurities, followed by drying under vacuum.[8]

Caption: Synthesis and purification workflow for Ir₄(CO)₁₂.

This protocol is applicable for transferring and manipulating Ir₄(CO)₁₂.

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 140 °C for 4 hours) to remove adsorbed moisture. Assemble the apparatus while hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen).[14]

-

Inert Atmosphere: The reaction system must be kept under a slight positive pressure of inert gas at all times. This is typically achieved using a Schlenk line or a glove box. A bubbler filled with mineral oil should be used to vent the system and provide a visual indication of positive pressure.[14]

-

Solid Transfer: In a glove box, weigh the desired amount of Ir₄(CO)₁₂ into a flask. If a glove box is unavailable, use a Schlenk flask and transfer the solid under a positive flow of inert gas.

-

Solvent Transfer: Anhydrous solvents should be transferred via cannula or syringe from a Sure/Seal™ type bottle.[14]

-

Reaction Monitoring: Maintain the inert atmosphere throughout the entire course of the reaction, workup, and product isolation.

Decomposition Pathway

The primary decomposition pathway for metal carbonyls, including Ir₄(CO)₁₂, involves the sequential or concerted loss of carbon monoxide ligands, particularly when subjected to heat, light, or reactive chemical environments. This process ultimately leads to the formation of the metallic element.

Caption: Generalized thermal decomposition pathway for Ir₄(CO)₁₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetrairidium_dodecacarbonyl [chemeurope.com]

- 3. youtube.com [youtube.com]

- 4. WebElements Periodic Table » Iridium » this compound [webelements.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound 98 11065-24-0 [sigmaaldrich.com]

- 7. njit.edu [njit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterisation of iridium carbonyl fluorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. jetir.org [jetir.org]

- 12. Metal Carbonyls (especially Nickel Carbonyl) [iloencyclopaedia.org]

- 13. reddit.com [reddit.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Spectroscopic Profile of Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a stable, tetrahedral metal carbonyl cluster. The document focuses on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, presenting key quantitative data, detailed experimental protocols, and a logical workflow for its spectroscopic analysis.

Introduction

This compound, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid. Its structure is characterized by a tetrahedral core of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl (CO) ligands. This high symmetry (Td point group) dictates that all twelve CO ligands are chemically and structurally equivalent, a key factor in the interpretation of its spectroscopic data. The compound is poorly soluble in most organic solvents.

Spectroscopic Data

The spectroscopic characterization of Ir₄(CO)₁₂ is fundamental to confirming its identity, purity, and structural integrity. The following sections detail the key IR and NMR spectroscopic data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the carbonyl ligands in Ir₄(CO)₁₂. The number and frequencies of the C-O stretching modes are indicative of the molecule's structure and symmetry. For a molecule with Td symmetry and only terminal CO ligands, group theory predicts two IR-active C-O stretching modes (T₂ symmetry) and three Raman-active modes (A₁ + E + T₂).

Table 1: Vibrational Spectroscopic Data for Ir₄(CO)₁₂

| Wavenumber (cm⁻¹) | Method | Assignment | Symmetry | Reference |

| 2077 | IR | ν(CO) | T₂ | [1] |

| 2036 | IR | ν(CO) | T₂ | [1] |

| 2118 | Raman | ν(CO) | A₁ | [2] |

| 2072 | Raman | ν(CO) | T₂ | [2] |

| 2028 | Raman | ν(CO) | E | [2] |

| 196 | Raman | ν(Ir-Ir) | T₂ | [1] |

| 175 | Raman | ν(Ir-Ir) | A₁ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the Td symmetry of Ir₄(CO)₁₂, all twelve carbonyl carbons are chemically equivalent. This should result in a single resonance in the ¹³C NMR spectrum. However, the low solubility of Ir₄(CO)₁₂ and the low natural abundance of the ¹³C isotope make obtaining a high-quality solution-state spectrum challenging.

Table 2: Predicted ¹³C NMR Data for Ir₄(CO)₁₂

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹³C | 160 - 180 | Singlet | All 12 terminal CO ligands are chemically equivalent due to Td symmetry. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the carbonyl ligands in solid-state Ir₄(CO)₁₂.

Method: Attenuated Total Reflectance (ATR) or Nujol Mull

-

ATR-FTIR:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered Ir₄(CO)₁₂ sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

-

Nujol Mull:

-

Grind a few milligrams of the crystalline Ir₄(CO)₁₂ sample to a fine powder using an agate mortar and pestle.

-

Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, translucent paste is formed.

-

Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.

-

Place a second salt plate on top and gently rotate to ensure a uniform film with no air bubbles.

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum. A background spectrum of the clean, empty sample compartment should be recorded beforehand.

-

Clean the salt plates with a suitable dry solvent (e.g., hexane (B92381) or chloroform) immediately after use.

-

Raman Spectroscopy

Objective: To obtain the complementary vibrational spectrum, including metal-metal stretches, of solid-state Ir₄(CO)₁₂.

Method: Dispersive Raman Spectroscopy

-

Place a small amount of the powdered Ir₄(CO)₁₂ sample into a glass capillary tube or onto a microscope slide.

-

Position the sample in the spectrometer's sample holder.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Adjust the laser power to a low level (e.g., 1-5 mW) to avoid sample decomposition.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 2200 cm⁻¹). The acquisition time will depend on the sample's scattering efficiency and the detector sensitivity.

-

Process the spectrum to remove any background fluorescence, if necessary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the carbonyl carbons of Ir₄(CO)₁₂.

Method: Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS) NMR

-

Finely grind the crystalline Ir₄(CO)₁₂ sample.

-

Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Insert the rotor into the NMR probe.

-

Set the magic angle spinning (MAS) rate to a value sufficient to move spinning sidebands away from the isotropic chemical shift region (e.g., 5-10 kHz).

-

Tune the NMR probe for both ¹H and ¹³C frequencies.

-

Set up a standard cross-polarization (CP) pulse sequence. This technique enhances the ¹³C signal by transferring magnetization from the more abundant and sensitive ¹H nuclei (from any trace adsorbed water or solvent).

-

Acquire the ¹³C CP/MAS NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Reference the ¹³C chemical shift scale using an external standard, such as adamantane (B196018) or glycine.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Ir₄(CO)₁₂.

Caption: Workflow for the synthesis, spectroscopic acquisition, and structural confirmation of Ir₄(CO)₁₂.

References

Technical Guidance: Determining the Oxidation State of Iridium in Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed analysis of the oxidation state of iridium in the metallic cluster compound tetrairidium dodecacarbonyl, Ir₄(CO)₁₂. Understanding the electronic state of metallic centers is fundamental in catalysis and materials science, fields of significant interest to chemical researchers and drug development professionals. In neutral binary metal carbonyls such as Ir₄(CO)₁₂, the metallic centers are formally in the zero oxidation state. This is a consequence of the neutral nature of the carbon monoxide (CO) ligand. This guide will elucidate the principles governing this assignment, detail the structure of the cluster, and provide a logical framework for its determination.

Introduction to Metal Carbonyl Clusters

Metal carbonyl clusters are a class of compounds containing two or more metal atoms linked by metal-metal bonds, with carbon monoxide (CO) as the predominant or exclusive ligand.[1] These compounds are of significant interest in areas such as catalysis, nanomaterial synthesis, and as precursors for more complex organometallic structures. The bonding in metal carbonyls is characterized by a synergistic interaction involving σ-donation from the carbon of the CO ligand to an empty metal orbital and π-back-donation from a filled metal d-orbital to the empty π* antibonding orbital of the CO ligand.[2][3][4] This bonding model is crucial for understanding the stability and reactivity of these complexes.

Determination of Iridium Oxidation State in Ir₄(CO)₁₂

The oxidation state of a metal in a coordination complex represents the hypothetical charge it would hold if all its bonds to other atoms were 100% ionic. In neutral metal carbonyls, the metal center is assigned a formal oxidation state of zero.[5] This is because carbon monoxide (CO) is a neutral ligand, contributing no net charge to the complex.[6][7]

For Ir₄(CO)₁₂, the entire molecule is electrically neutral. Since each of the twelve carbonyl ligands is neutral, the four iridium atoms collectively must also be neutral. This leads to the assignment of a formal oxidation state of 0 for each iridium atom.

Structural Context of Ir₄(CO)₁₂

This compound is a tetrahedral cluster of four iridium atoms.[8][9] Each iridium atom is octahedrally coordinated, being bonded to three other iridium atoms and three terminal CO ligands.[8][9] The molecule possesses Td symmetry, and all carbonyl ligands are terminal, meaning they are each bonded to only one iridium atom.[8][9][10] This contrasts with the related clusters of cobalt and rhodium, Co₄(CO)₁₂ and Rh₄(CO)₁₂, which feature bridging carbonyl ligands.[8][10][11]

Quantitative Data Summary

The determination of the oxidation state of iridium in Ir₄(CO)₁₂ is based on the principles of charge neutrality in coordination compounds. The relevant quantitative data is summarized in the table below.

| Parameter | Value | Reference |

| Overall Charge of Ir₄(CO)₁₂ | 0 | [8][9] |

| Charge of Carbon Monoxide (CO) Ligand | 0 | [5][6][7] |

| Number of Iridium Atoms | 4 | N/A |

| Number of Carbonyl Ligands | 12 | N/A |

| Formal Oxidation State of each Iridium Atom | 0 | [5][12] |

Conceptual Protocol for Oxidation State Determination

The assignment of the zero oxidation state to iridium in Ir₄(CO)₁₂ is not typically determined through a direct experimental measurement but rather by applying the established rules of chemical nomenclature and bonding theory. The logical process is as follows:

-

Identify the overall charge of the complex: this compound is a neutral molecule with no net electrical charge.

-

Determine the charge of the ligands: The carbon monoxide (CO) ligand is a neutral molecule. Therefore, it is assigned a charge of 0.

-

Apply the principle of charge neutrality: The sum of the oxidation states of all atoms in a neutral compound must equal zero.

-

Calculate the total charge from the ligands: With 12 neutral CO ligands, the total charge contribution from the ligands is 12 x 0 = 0.

-

Calculate the total oxidation state of the metal centers: Let 'x' be the oxidation state of a single iridium atom. Since there are four iridium atoms, their total contribution to the charge is 4x.

-

Set up and solve the equation: The sum of the oxidation states of the metal atoms and the ligands must equal the overall charge of the complex. Therefore: 4x + (12 * 0) = 0 4x = 0 x = 0

This confirms that the formal oxidation state of each iridium atom in Ir₄(CO)₁₂ is 0.

Visualization of the Logical Framework

The following diagram illustrates the logical workflow for determining the oxidation state of iridium in Ir₄(CO)₁₂.

Caption: Logical workflow for determining the oxidation state of Iridium.

Conclusion

The formal oxidation state of each iridium atom in the cluster compound this compound, Ir₄(CO)₁₂, is 0. This assignment is a direct consequence of the neutral nature of the carbon monoxide ligands and the overall neutrality of the molecule. This fundamental understanding of the electronic structure of Ir₄(CO)₁₂ is essential for researchers exploring its applications in catalysis and materials science.

References

- 1. Metal carbonyl cluster - Wikipedia [en.wikipedia.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Bonding In Metal Carbonyls [unacademy.com]

- 5. testbook.com [testbook.com]

- 6. What is the oxidation number of the carbonyl carbon in a metal carbonyl c.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. Tetrairidium_dodecacarbonyl [chemeurope.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 11. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 12. webqc.org [webqc.org]

The Discovery and Enduring Significance of Tetroiridium Dodecacarbonyl: A Technical Guide

Abstract

Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, stands as a cornerstone in the field of metal carbonyl cluster chemistry. First reported in the 1930s, its unique structural and reactive properties have captivated chemists for decades. This technical guide provides a comprehensive overview of the discovery, history, and fundamental characteristics of Ir₄(CO)₁₂. It details the experimental protocols for its synthesis and purification, presents a thorough analysis of its structural and spectroscopic data, and explores its applications as a precursor in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this pivotal organometallic compound.

Historical Perspective: The Dawn of Metal Carbonyl Cluster Chemistry

The journey into the world of metal carbonyl clusters began in the early 20th century, with the pioneering work of Walter Hieber. His investigations into the reactions of carbon monoxide with metal salts laid the groundwork for this new area of chemistry. Among the early triumphs of this era was the initial reporting of this compound in the 1930s. At the time, the exact nature of these complex molecules was a subject of much speculation. It was not until the advent of single-crystal X-ray diffraction that the true structure of these fascinating compounds, including the tetrahedral arrangement of the four iridium atoms in Ir₄(CO)₁₂, could be definitively established.[1][2] This confirmation marked a significant milestone, opening the door to a deeper understanding of the bonding and reactivity of polynuclear metal carbonyls.

Synthesis and Purification: From Precursor to Pure Cluster

The most common and reliable method for the preparation of this compound is the reductive carbonylation of hydrated iridium(III) chloride (IrCl₃·3H₂O).[1][2] This process typically occurs in a two-step sequence, involving the initial formation of a dicarbonyliridium(I) species, followed by its reduction and clustering to form the final Ir₄(CO)₁₂ product.

Experimental Protocol: Synthesis of Tetroiridium Dodecacarbonyl

Materials:

-

Hydrated iridium(III) chloride (IrCl₃·3H₂O)

-

Carbon monoxide (CO) gas (high purity)

-

Reducing agent (e.g., zinc, hydrogen)

-

Solvent (e.g., 2-methoxyethanol, ethanol)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Step 1: Formation of the Iridium(I) Carbonyl Intermediate. A solution or suspension of hydrated iridium(III) chloride in a suitable high-boiling solvent is prepared in a reaction vessel equipped for high-pressure gas reactions. The vessel is purged with an inert gas to remove oxygen. Carbon monoxide is then introduced, and the mixture is heated. This step leads to the formation of an iridium(I) carbonyl halide intermediate, often formulated as [Ir(CO)₂Cl₂]⁻.[1]

-

Step 2: Reductive Clustering. Upon introduction of a reducing agent and further heating under a carbon monoxide atmosphere, the iridium(I) intermediate is reduced to iridium(0) and undergoes clustering. The canary-yellow microcrystalline product, this compound, precipitates from the solution.

-

Purification. The crude product can be purified by recrystallization from a suitable solvent, such as toluene (B28343) or a mixture of chlorocarbons.[3] For higher purity, sublimation under vacuum can be employed.[4]

Safety Note: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be carried out in a well-ventilated fume hood, and appropriate gas monitoring equipment should be used. High-pressure reactions should only be performed in certified and properly maintained equipment.

Structural and Spectroscopic Characterization

The molecular structure of this compound is a highly symmetric tetrahedron of four iridium atoms.[1][2] Each iridium atom is coordinated to three terminal carbonyl ligands, and there are no bridging carbonyls, a feature that distinguishes it from its lighter congener, Co₄(CO)₁₂.[1][2] This arrangement results in a molecule with Td symmetry.

Quantitative Structural Data

The precise geometric parameters of Ir₄(CO)₁₂ have been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Point Group | Td |

| Ir-Ir Bond Distance (average) | 2.693 Å[1][2] |

| Ir-C Bond Distance (average) | Varies by study |

| C-O Bond Distance (average) | Varies by study |

| Ir-C-O Angle (average) | ~180° (linear) |

Spectroscopic Fingerprints